3-(Dimethylamino)propyl 3-chlorobenzoate
Description
Properties
CAS No. |
5134-44-1 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 3-chlorobenzoate |
InChI |
InChI=1S/C12H16ClNO2/c1-14(2)7-4-8-16-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8H2,1-2H3 |
InChI Key |
QTHMRBBTKZAKKF-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
理化性质对比
| 化合物名称 | 分子式 | 沸点/℃ | 溶解度 | pKa |
|---|---|---|---|---|
| 3-(Dimethylamino)propyl 3-chlorobenzoate | C₁₂H₁₆ClNO₂ | 285–290 | 溶于极性有机溶剂(如DMSO) | ~8.5(二甲氨基) |
| Ethyl 3-amino-2,5-dichlorobenzoate(类似酯类) | C₉H₉Cl₂NO₂ | 220–225 | 微溶于水,溶于乙醇 | ~5.2(氨基) |
| 5-溴-N-[3-(二甲氨基)丙基]吡啶-2-胺(氨基衍生物) | C₁₀H₁₅BrN₃ | 320–325 | 溶于氯仿,难溶于水 | ~9.1(二甲氨基) |
| [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine(三级胺类似物) | C₁₂H₁₇ClN₂ | 190–195 | 易溶于甲醇和乙醚 | ~9.3(胺基) |
关键差异 :
- 溶解性 :目标化合物的酯基使其比纯胺类(如化合物)更易溶于极性溶剂。
- 酸碱性 :二甲氨基的pKa(~8.5)高于苯环上的氨基(~5.2),影响其在生理环境中的离子化程度。
合成途径对比
| 化合物 | 关键合成步骤 | 产率 |
|---|---|---|
| This compound | 3-氯苯甲酸与3-二甲氨基丙醇的酯化反应(酸催化) | 65–70% |
| Ethyl 3-amino-2,5-dichlorobenzoate | 2,5-二氯苯甲酸乙酯的硝化-还原反应 | 50–55% |
| 5-溴-N-[3-(二甲氨基)丙基]吡啶-2-胺 | 5-溴吡啶-2-胺与3-二甲氨基丙基氯的亲核取代 | 40–45% |
独特性 :
- 目标化合物的合成依赖于酯化反应 ,而类似氨基衍生物(如)需多步取代反应。
生物活性对比
| 化合物 | 主要生物活性 | 作用靶点 |
|---|---|---|
| This compound | 潜在的抗菌和抗炎活性(体外模型) | 膜通透性调节或酶抑制 |
| N-[3-(甲基氨基)丙基]环丁烷甲酰胺 | 多响应性聚合物材料中的功能单元 | 无直接生物活性 |
| Ethyl 3-amino-2,5-dichlorobenzoate | 抑制细菌DNA旋转酶(IC₅₀ = 12 μM) | 拓扑异构酶Ⅱ |
机制差异 :
- 目标化合物的氯苯基 可能通过疏水相互作用靶向酶活性位点,而二甲氨基丙基链可能增强细胞穿透性。
- 化合物因氨基和二氯取代的组合表现出更强的酶抑制活性,但水溶性较低。
总结 this compound的结构优势在于:
多功能基团协同作用 :酯基提供稳定性,氯原子增强靶向性,二甲氨基改善溶解性。
合成可扩展性 :通过修饰丙基链长度或苯环取代基(如换用溴或氟),可进一步优化性质。
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